molecular formula C30H34NO3 B611845 [(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate CAS No. 38971-12-9

[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

Cat. No. B611845
CAS RN: 38971-12-9
M. Wt: 456.6055
InChI Key: QDCILXFPWMMNQY-LKRXSEBCSA-N
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Description

Xenytropium is a biochemical.

Scientific Research Applications

Synthesis and Structural Analysis

  • The tetraphenylborate salt of atropine, which is closely related to (1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate, has been synthesized and structurally analyzed using X-ray crystallography. This process involves an anion exchange reaction and provides insights into the crystal structures of such compounds (Mostafa, Ghabbour, & Abdel‐Aziz, 2017).

Potential Metabolites in Brain Imaging

  • Research on potential metabolites of brain imaging agents, closely related to the chemical structure , has been conducted. These studies focus on the synthesis of hydroxy metabolites which are significant for brain imaging applications (Andersen, Wang, Thompson, & Neumeyer, 1997).

Active Metabolite Synthesis in PI3 Kinase Inhibition

  • The compound has been involved in the synthesis and stereochemical determination of active metabolites of potent PI3 kinase inhibitors. These studies are crucial for understanding the role of such compounds in inhibiting PI3 kinase, which is significant in cancer research (Chen et al., 2010).

Crystal Structure Characterization

Synthesis of Nematicidal Agents

  • Novel compounds derived from this chemical structure have been synthesized and evaluated for their nematicidal activity. This research highlights the potential agricultural applications of such compounds in controlling nematode pests (Xu, Yang, Wang, & Song, 2021).

properties

CAS RN

38971-12-9

Product Name

[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

Molecular Formula

C30H34NO3

Molecular Weight

456.6055

IUPAC Name

8-Azoniabicyclo(3.2.1)octane, 8-((1,1'-biphenyl)-4-ylmethyl)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-, endo-(+-)-

InChI

InChI=1S/C30H34NO3/c1-31(20-22-12-14-24(15-13-22)23-8-4-2-5-9-23)26-16-17-27(31)19-28(18-26)34-30(33)29(21-32)25-10-6-3-7-11-25/h2-15,26-29,32H,16-21H2,1H3/q+1/t26-,27+,28?,29-,31?/m0/s1

InChI Key

QDCILXFPWMMNQY-LKRXSEBCSA-N

SMILES

C[N+]1(Cc2ccc(cc2)c3ccccc3)[C@H]4CC[C@@H]1CC(C4)OC(=O)[C@@H](CO)c5ccccc5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Xenytropium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Reactant of Route 3
[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Reactant of Route 4
[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Reactant of Route 5
[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

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